

A Technical Guide to the Physicochemical Properties of Trimethoprim Fumaric Acid

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Compound of Interest

Compound Name: *Trimethoprim fumaric acid*

Cat. No.: *B12372623*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim (TMP) is a synthetic antibiotic agent belonging to the diaminopyrimidine class.^[1] It functions as a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway.^{[2][3][4][5][6][7]} By blocking this enzyme, trimethoprim prevents the synthesis of tetrahydrofolic acid (THF), a crucial cofactor for the production of nucleotides and amino acids, ultimately leading to the cessation of bacterial DNA replication and cell division.^{[2][5][7]}

Classified under the Biopharmaceutical Classification System (BCS) as a Class II drug, trimethoprim exhibits high permeability but suffers from poor aqueous solubility.^{[1][8]} This low solubility can impede its dissolution rate and bioavailability, presenting a significant challenge in formulation development. To overcome this limitation, the formation of salts or multi-component crystals with pharmaceutically acceptable coformers is a widely adopted strategy. Fumaric acid, a dicarboxylic acid that occurs naturally in many plants and is an intermediate in the citric acid cycle, is often used as a coformer to enhance the solubility and dissolution properties of basic active pharmaceutical ingredients (APIs).^{[9][10]}

This technical guide provides a comprehensive overview of the core physicochemical properties of trimethoprim and fumaric acid, the constituent components of **trimethoprim fumaric acid**. It details the standard experimental protocols used for characterization and presents a logical workflow for the analysis of the salt form.

Physicochemical Properties

The formation of a salt, such as **trimethoprim fumaric acid**, modifies the physicochemical properties of the parent API. The following tables summarize the known quantitative data for trimethoprim and fumaric acid.

Trimethoprim Properties

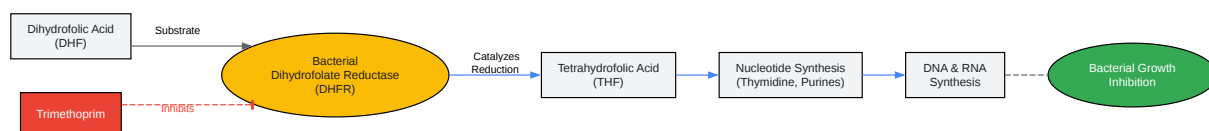
Property	Value	References
Molecular Formula	C ₁₄ H ₁₈ N ₄ O ₃	[5] [11] [12]
Molecular Weight	290.32 g/mol	[5] [11] [13]
Appearance	White or whitish crystalline powder	[11] [13]
Melting Point	199 - 203 °C	[13] [14]
pKa (conjugate acid)	7.12	[12]
Water Solubility	Approx. 400 mg/L (25 °C)	[12]
Solubility in Organic Solvents	Soluble in DMSO (~20 mg/mL), Dimethylformamide (~13 mg/mL); Slightly soluble in ethanol, acetone, and chloroform.	[11] [13]
UV/Vis λ _{max}	287 nm	[11]

Fumaric Acid Properties

Property	Value	References
Molecular Formula	C ₄ H ₄ O ₄	[9][15]
Molecular Weight	116.07 g/mol	[9][15]
Appearance	White solid/crystalline powder	[9]
Melting Point	287 °C (decomposes)	[9][10][16]
pKa	pKa ₁ = 3.03, pKa ₂ = 4.44	[9][10]
Water Solubility	6.3 g/L (25 °C)	[9]
Vapor Pressure	1.7 mmHg (165 °C)	
Density	1.635 g/cm ³	[9]

Mechanism of Action: Dihydrofolate Reductase Inhibition

Trimethoprim's antibacterial effect stems from its high-affinity binding to bacterial dihydrofolate reductase (DHFR), which inhibits the conversion of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF).^{[2][4][5][7]} This blockade disrupts the synthesis of essential building blocks for DNA, RNA, and proteins, leading to a bacteriostatic effect. When used in combination with sulfamethoxazole, which targets an earlier step in the folate pathway, the effect becomes bactericidal.^{[2][3][5]}



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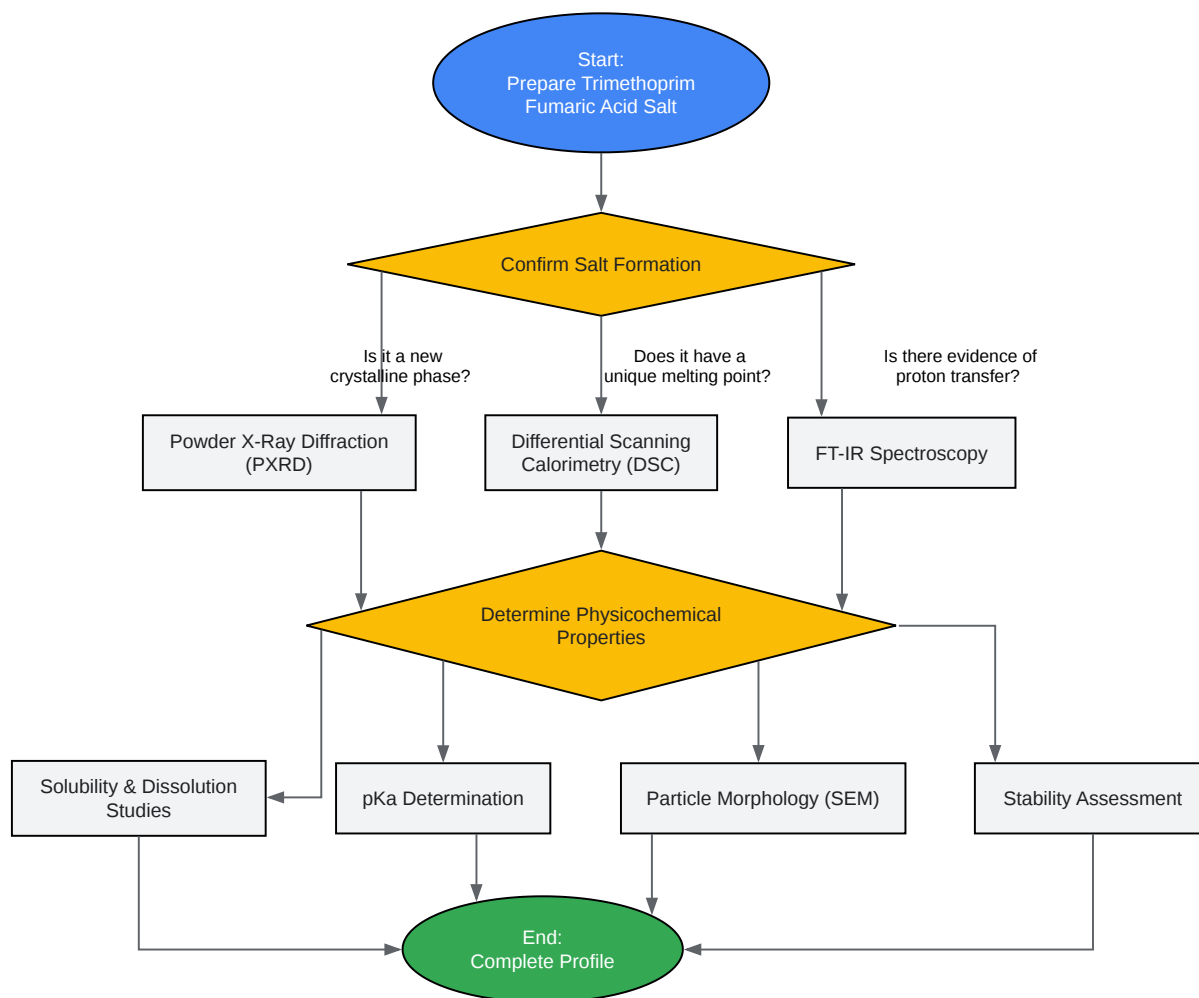
Caption: Trimethoprim's inhibitory action on the bacterial folic acid pathway.

Experimental Protocols for Physicochemical Characterization

A thorough characterization of **trimethoprim fumaric acid** is essential for quality control and formulation design.^[17] The following protocols describe standard methodologies for evaluating the key physicochemical properties of a new salt form.

Physicochemical Characterization Workflow

The logical flow for characterizing a new API salt involves confirming its formation and then determining its key physical and chemical properties.



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Caption: Standard experimental workflow for API salt characterization.

Differential Scanning Calorimetry (DSC)

- Objective: To determine the melting point and thermal behavior of the salt, providing evidence of a new single crystalline phase.

- Methodology: A small sample (typically 2-5 mg) of **trimethoprim fumaric acid** is accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference. The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a continuous nitrogen purge (e.g., 30-50 mL/min).[8] The heat flow to the sample is monitored as a function of temperature. A single, sharp endothermic peak different from those of the starting materials indicates the formation of a new, pure crystalline phase. [1][8]

Powder X-Ray Diffraction (PXRD)

- Objective: To analyze the crystal structure of the material. A unique diffraction pattern serves as a fingerprint for the new crystalline salt.
- Methodology: The sample is finely ground and packed into a sample holder. The sample is irradiated with monochromatic X-rays (typically Cu K α radiation) and the diffraction pattern is recorded as the detector scans over a range of 2θ angles (e.g., 5° to 40°). The resulting diffractogram, a plot of diffraction intensity versus 2θ angle, should be unique and distinct from the patterns of trimethoprim and fumaric acid, confirming the creation of a new solid phase.[1][8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Objective: To confirm the formation of a salt through proton transfer by observing shifts in the characteristic vibrational bands of functional groups.
- Methodology: A small amount of the sample is mixed with potassium bromide (KBr) and compressed into a thin pellet. The pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. For salt formation between trimethoprim (a base) and fumaric acid (an acid), one would expect to see changes in the stretching frequencies of the amine (N-H) groups of trimethoprim and the carboxyl (C=O and O-H) groups of fumaric acid, indicating proton transfer.[1][17]

Solubility and Dissolution Studies

- Objective: To quantify the improvement in aqueous solubility and dissolution rate of the salt compared to the free base.

- **Methodology (Solubility):** An excess amount of **trimethoprim fumaric acid** is added to a known volume of a specific medium (e.g., purified water, 0.1 N HCl) in a sealed container. The resulting suspension is agitated at a constant temperature (e.g., 37 ± 0.5 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved drug in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
- **Methodology (Dissolution):** The dissolution rate is assessed using a standard apparatus, such as the USP Paddle Method.[8] A known amount of the salt is added to the dissolution medium (e.g., 900 mL of 0.1 N HCl or water) maintained at 37 ± 0.5 °C with a constant paddle speed (e.g., 100 rpm).[8] Aliquots of the medium are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), filtered, and analyzed for drug concentration.[8] The cumulative percentage of drug dissolved is then plotted against time.

pKa Determination

- **Objective:** To determine the acid dissociation constant(s) of the new salt, which is critical for predicting its solubility and absorption at different pH values.
- **Methodology:** Potentiometric titration is a common method. A solution of the **trimethoprim fumaric acid** salt is prepared in water or a co-solvent system and is titrated with a standardized solution of a strong acid or base. The pH of the solution is measured after each addition of the titrant. The pKa values are then determined from the inflection points of the resulting pH titration curve.[18]

Conclusion

The formation of **trimethoprim fumaric acid** represents a viable strategy to address the solubility limitations of trimethoprim. A systematic physicochemical characterization, employing techniques such as DSC, PXRD, and FT-IR, is crucial to confirm the successful creation of the desired salt form. Subsequent analysis of its solubility, dissolution profile, and pKa provides the essential data required for rational drug formulation and development. This guide outlines the foundational properties and experimental workflows necessary for researchers to effectively evaluate **trimethoprim fumaric acid** and unlock its full therapeutic potential.

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References

- 1. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 2. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 3. What is the mechanism of Trimethoprim Hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trimethoprim - Wikipedia [en.wikipedia.org]
- 8. oamjms.eu [oamjms.eu]
- 9. Fumaric acid - Wikipedia [en.wikipedia.org]
- 10. Fumaric Acid [drugfuture.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Trimethoprim | C₁₄H₁₈N₄O₃ | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Trimethoprim: In-depth analysis of the mysteries of this broad-spectrum antimicrobial agent_Chemicalbook [chemicalbook.com]
- 14. Trimethoprim crystallized, = 99.0 HPLC 738-70-5 [sigmaaldrich.com]
- 15. 110-17-8 CAS MSDS (Fumaric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 16. Fumaric Acid | C₄H₄O₄ | CID 444972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. labinsights.nl [labinsights.nl]
- 18. researchgate.net [researchgate.net]
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